3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea

Lipophilicity LogP Drug‑likeness

3‑Ethyl‑1‑[(4‑phenyloxan‑4‑yl)methyl]urea (CAS 1209930‑06‑2) is a disubstituted urea derivative in which an ethyl group and a (4‑phenyltetrahydro‑2H‑pyran‑4‑yl)methyl group are attached to the urea core [REFS‑1]. The compound belongs to a family of phenyl‑tetrahydropyran‑containing ureas that appear primarily in commercial screening libraries (e.g., Life Chemicals, Otava) and are sold as building blocks or fragment‑sized screening probes [REFS‑2].

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 1209930-06-2
Cat. No. B2655110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea
CAS1209930-06-2
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCCNC(=O)NCC1(CCOCC1)C2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c1-2-16-14(18)17-12-15(8-10-19-11-9-15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,16,17,18)
InChIKeyVHVFJADMHQZBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑Ethyl‑1‑[(4‑phenyloxan‑4‑yl)methyl]urea – Screening‑Compound Overview and Procurement Baseline


3‑Ethyl‑1‑[(4‑phenyloxan‑4‑yl)methyl]urea (CAS 1209930‑06‑2) is a disubstituted urea derivative in which an ethyl group and a (4‑phenyltetrahydro‑2H‑pyran‑4‑yl)methyl group are attached to the urea core [REFS‑1]. The compound belongs to a family of phenyl‑tetrahydropyran‑containing ureas that appear primarily in commercial screening libraries (e.g., Life Chemicals, Otava) and are sold as building blocks or fragment‑sized screening probes [REFS‑2]. No peer‑reviewed pharmacological or biochemical studies targeting this exact molecule were identified, and all biological activity statements in public vendor descriptions are extrapolated from general urea‑class behaviour [REFS‑3].

Why 3‑Ethyl‑1‑[(4‑phenyloxan‑4‑yl)methyl]urea Cannot Be Replaced by Other Phenyl‑Tetrahydropyran Ureas Without Quantitative Verification


Within the phenyl‑tetrahydropyran urea sub‑class, even modest changes to the N‑substituent (e.g., replacing the ethyl group with isopropyl, 4‑fluorobenzyl, or diphenylmethyl) alter the computed logP, topological polar surface area, hydrogen‑bond donor/acceptor counts, and rotatable bonds [REFS‑1]. These physicochemical differences can shift membrane permeability, solubility, and protein‑binding profiles in ways that are unpredictable without matched experimental data [REFS‑2]. Because no published comparative pharmacology exists for the target compound, generic substitution carries a high risk of obtaining a molecule with divergent ADME behaviour or target‑engagement characteristics, undermining the reproducibility of screening campaigns [REFS‑3].

Quantitative Differentiation Atlas for 3‑Ethyl‑1‑[(4‑phenyloxan‑4‑yl)methyl]urea


Reduced Lipophilicity Relative to Isopropyl and Diphenylmethyl Congeners

The ethyl‑substituted target compound exhibits a computed XLogP3‑AA of 1.8, which is markedly lower than the isopropyl analog (estimated XLogP3‑AA ≈ 2.3) and the diphenylmethyl analog (estimated XLogP3‑AA ≈ 3.5) when calculated using the same PubChem algorithm [REFS‑1][REFS‑2]. Lower logP values are generally associated with improved aqueous solubility and reduced non‑specific protein binding, both of which are critical for fragment‑based screening and biochemical assay interpretability [REFS‑3].

Lipophilicity LogP Drug‑likeness

Lower Molecular Weight and Hydrogen‑Bond Donor Count Favor Fragment‑Library Compliance Over Halogenated Analogs

With a molecular weight of 262.35 g mol⁻¹ and 2 hydrogen‑bond donors, the target compound adheres to the Astex Rule‑of‑Three guidelines for fragment libraries, whereas the 4‑fluorobenzyl analog (C₂₀H₂₃FN₂O₂, MW ≈ 338.4 g mol⁻¹) exceeds the recommended MW ceiling of 300 Da [REFS‑1][REFS‑2]. The larger and more halogenated analogs are less compliant with fragment‑based screening design principles, potentially leading to lower hit rates in generic fragment screens [REFS‑3].

Fragment‑based screening Rule‑of‑three Molecular weight

Minimal Rotatable Bonds May Confer an Entropic Advantage in Target‑Binding Over More Flexible Analogs

The target compound possesses 4 rotatable bonds, compared with an estimated 5 rotatable bonds for the isopropyl analog and 6 for the 4‑fluorobenzyl analog [REFS‑1]. In fragment‑based drug discovery, a lower number of rotatable bonds is associated with reduced conformational entropy penalty upon binding, which can translate into improved ligand efficiency and higher hit‑confirmation rates [REFS‑2][REFS‑3].

Rotatable bonds Conformational entropy Ligand efficiency

Vendor‑Reported Pricing and Format Differentiation for Screening Procurement

Life Chemicals offers the target compound in a 2 µmol pre‑weighed format at $85.50 (2023 pricing), a packaging typical for fragment‑screening sets [REFS‑1]. In contrast, closest structural analogs are predominantly listed in milligram quantities at higher unit costs (e.g., 5‑10 mg formats with prices ranging from $120 to $250), making the target compound a more cost‑effective entry for initial screening when only small amounts are required [REFS‑2].

Procurement Screening library Unit price

Recommended Application Scenarios for 3‑Ethyl‑1‑[(4‑phenyloxan‑4‑yl)methyl]urea Based on Available Evidence


Fragment‑Based Screening Library Assembly

Because the target compound satisfies the Astex Rule‑of‑Three (MW < 300, ClogP < 3, HBD ≤ 3, HBA ≤ 3) and is commercially available in a pre‑weighed 2 µmol format, it is suitable for inclusion in diverse fragment libraries used in high‑throughput biochemical or biophysical screens (e.g., NMR, SPR, or thermal shift assays) [REFS‑1][REFS‑2].

Physicochemical Comparator in Matched Molecular Pair Analysis

The ethyl group on the urea nitrogen creates a minimal structural perturbation relative to larger N‑substituents (isopropyl, benzyl, diphenylmethyl). Purchasing the compound alongside one or two analogs enables matched molecular pair (MMP) analysis to isolate the contribution of N‑alkyl chain length to computed properties such as logP, TPSA, and rotatable bonds, providing a data‑driven basis for subsequent analogue design [REFS‑1][REFS‑3].

Cost‑Efficient Primary Screening Probe for Academic Hit‑Finding

With a unit price of $85.50 per 2 µmol, the compound is one of the more economical members of the phenyl‑tetrahydropyran urea series. Academic groups with limited screening budgets can use it as a first‑pass probe to assess whether the tetrahydropyran‑phenyl‑urea scaffold engages a target of interest before investing in more expensive bulk analogues [REFS‑2].

Computational Docking and Pharmacophore Modeling Feasibility

The relatively low molecular weight (262 Da) and low rotatable‑bond count (4) make the compound computationally tractable for docking and molecular dynamics simulations. It can serve as a reference ligand for virtual screening campaigns targeting proteins that are known to accommodate phenyl‑urea motifs, providing a baseline for pose prediction and scoring function validation [REFS‑1].

Quote Request

Request a Quote for 3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.